molecular formula C12H10O3 B1624335 Methyl 5-phenylfuran-2-carboxylate CAS No. 52939-03-4

Methyl 5-phenylfuran-2-carboxylate

Cat. No. B1624335
CAS RN: 52939-03-4
M. Wt: 202.21 g/mol
InChI Key: RQWRCTAAHRAAGB-UHFFFAOYSA-N
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Description

“Methyl 5-phenylfuran-2-carboxylate” is a chemical compound with the CAS Number: 52939-03-4 . It has a molecular weight of 202.21 and its IUPAC name is methyl 5-phenyl-2-furoate . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 5-phenylfuran-2-carboxylate” is 1S/C12H10O3/c1-14-12(13)11-8-7-10(15-11)9-5-3-2-4-6-9/h2-8H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 5-phenylfuran-2-carboxylate” is a powder that is stored at room temperature .

Scientific Research Applications

Application 1: Antimycobacterial Agents

  • Summary of the Application : Methyl 5-phenylfuran-2-carboxylate has emerged as a promising class of antimycobacterial agents . These compounds have the ability to interfere with iron homeostasis, which is crucial for the survival and proliferation of mycobacteria .
  • Methods of Application or Experimental Procedures : The preparation of methyl 5-phenylfuran-2-carboxylate involves chemical synthesis, and its analysis is conducted using 1H-NMR, 13C-NMR, HRMS, and SC-XRD .
  • Results or Outcomes : The compound has shown promising results in mycobacterial models, indicating its potential as an effective antimycobacterial agent .

Application 2: Antibacterial Activity

  • Summary of the Application : Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate has been evaluated for its cytotoxicity and antibacterial activity .
  • Methods of Application or Experimental Procedures : The compound is synthesized and then tested against various bacterial strains to evaluate its antibacterial activity .
  • Results or Outcomes : The specific results or outcomes of this study are not mentioned in the available information .

Application 3: Synthesis of Fluorinated Derivatives

  • Summary of the Application : Methyl 5-phenylfuran-2-carboxylate has been used in the synthesis of a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylate .
  • Methods of Application or Experimental Procedures : The preparation of the fluorinated derivative involves chemical synthesis, and its analysis is conducted using 1H-NMR, 13C-NMR, HRMS, and SC-XRD .
  • Results or Outcomes : The synthesized compound has shown promising results in mycobacterial models .

Application 4: Synthesis of Fluorinated Derivatives

  • Summary of the Application : Methyl 5-phenylfuran-2-carboxylate has been used in the synthesis of a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylate .
  • Methods of Application or Experimental Procedures : The preparation of the fluorinated derivative involves chemical synthesis, and its analysis is conducted using 1H-NMR, 13C-NMR, HRMS, and SC-XRD .
  • Results or Outcomes : The synthesized compound has shown promising results in mycobacterial models .

Application 5: Furan Platform Chemicals

  • Summary of the Application : Methyl 5-phenylfuran-2-carboxylate is a type of furan platform chemical, which are directly available from biomass and have various applications beyond fuels and plastics .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not mentioned in the available information .
  • Results or Outcomes : The specific results or outcomes of this study are not mentioned in the available information .

Safety And Hazards

The safety information for “Methyl 5-phenylfuran-2-carboxylate” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 5-phenylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-14-12(13)11-8-7-10(15-11)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWRCTAAHRAAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460867
Record name Methyl 5-phenylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-phenylfuran-2-carboxylate

CAS RN

52939-03-4
Record name Methyl 5-phenylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 5-bromofuroate (1 g, 5 mmoles), phenylboronic acid (1 g, 8.2 mmoles), tetrakis(triphenylphosphine)palladium(0) (0.2 g, 0.17 mmoles), sodium carbonate (1.5 g, 17.4 mmoles) in toluene (100 ml) was refluxed for 16 hours. After cooling, the solvent was evaporated and the yellow residue was partioned between water (50 ml) and ethyl acetate (50 ml). The aqueous layer was extracted with ethyl acetate (3×30 ml) and the combined organic layers washed with water (1×30 ml) and dried (MgSO4). The residue was purified by flash chromatography (20% ethyl acetate/70% cyclohexane and 10% diethyl ether/90% cyclohexane) to afford (7) (384 mg). This ester was used directly in the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
X Wang, LJ Huang, MJ Liang, YK Li, WL Zeng… - Chemistry of Natural …, 2020 - Springer
Two new furan-2-carboxylic derivatives (1 and 2), together with three known compounds (3–5), were isolated from the leaves of Nicotiana tabacum. Their structures were determined by …
Number of citations: 4 link.springer.com
Y Zhu, P Xu, Y Gong - The Journal of Organic Chemistry, 2016 - ACS Publications
A direct synthetic strategy starting from alkyl 1-alkoxy-2-aroylcyclopropanecarboxylates was developed for the construction of alkyl 5-arylfuran-2-carboxylates. These donor–acceptor …
Number of citations: 18 pubs.acs.org
S Kawaguchi, Y Gonda, T Yamamoto, Y Sato… - Molecules, 2018 - mdpi.com
… In a three-necked flask, methyl 5-phenylfuran-2-carboxylate (14.9 g, 63 mmol), toluene (40 mL), and KOH (2 M, 400 mL) were added. The mixture was heated at 70 C for 15 h. …
Number of citations: 10 www.mdpi.com
G Mass, A Müller - Journal für Praktische Chemie/Chemiker …, 1998 - Wiley Online Library
Copper‐catalyzed alkoxycarbonylcarbene transfer from methyl or tert‐butyl diazoacetate to acyclic enaminoesters 6a,b and enaminocarboxanilide 13 yields vicinal push‐pullsubstituted …
Number of citations: 19 onlinelibrary.wiley.com
M Mori - 2020 - air.unimi.it
Tuberculosis nowadays ranks among the leading causes of death worldwide. The growing emergence of resistant strains of Mycobacterium tuberculosis poses a serious threat to the …
Number of citations: 2 air.unimi.it
S Zhao, X Zhang, P Wei, X Su, L Zhao, M Wu… - European Journal of …, 2017 - Elsevier
To further enhance the anti-Aspergillus efficacy of our previously discovered antifungal lead compounds (1), a series of aromatic heterocyclic derivatives were designed, synthesized …
Number of citations: 47 www.sciencedirect.com
WJ Zhou, KH Wang, JX Wang, ZR Gao - Tetrahedron, 2010 - Elsevier
The atom-efficient cross-coupling reaction of sodium tetraarylborates with aryl iodides and bromides was reported. The reaction can be performed directly using a catalytic system …
Number of citations: 46 www.sciencedirect.com
T Miyagawa, T Satoh - Tetrahedron letters, 2007 - Elsevier
… The product was purified by silica gel column chromatography to give methyl 3-methyl-5-phenylfuran-2-carboxylate 16a (27.3 mg; 59%) as colorless crystals. Mp 73.0–73.5 C (hexane). …
Number of citations: 25 www.sciencedirect.com
Y Deng, L Gong, A Mi, H Liu, Y Jiang - Synthesis, 2003 - thieme-connect.com
Ligand-free palladium acetate and palladium chloride have been evaluated as catalysts in the Suzuki cross-coupling of aryl boronic acid with aryl and vinyl bromide in ethanol at room …
Number of citations: 48 www.thieme-connect.com
WJ Zhou, KH Wang, JX Wang - pstorage-acs-6854636.s3 …
Typical procedure for the Stille cross coupling A glass flask was charged with aryl bromides (1.0 mmol) followed by tetraphenyltin (0.28 mmol) or tetra-n-butyltin (0.30 mmol), NaOAc (3.0 …

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